(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
CAS No.: 1033713-11-9
Cat. No.: VC2912176
Molecular Formula: C10H16N2O5
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1033713-11-9 |
---|---|
Molecular Formula | C10H16N2O5 |
Molecular Weight | 244.24 g/mol |
IUPAC Name | (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid |
Standard InChI | InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m0/s1 |
Standard InChI Key | PYQDNNRESXVUND-LURJTMIESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC(=O)NC[C@H]1C(=O)O |
SMILES | CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O |
Introduction
Physical and Chemical Properties
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid possesses several distinctive physical and chemical properties that are important for understanding its behavior in chemical reactions and formulations.
Basic Identification and Properties
The compound is identified by the CAS number 1033713-11-9 and has a molecular formula of C10H16N2O5 . With a molecular weight of 244.24 g/mol, it typically exists as a solid at room temperature . The compound's physical appearance is characterized by its crystalline nature, which is typical for many amino acid derivatives and protected peptide intermediates.
Table 1: Basic Identification Parameters
Parameter | Value | Source |
---|---|---|
CAS Number | 1033713-11-9 | |
Molecular Formula | C10H16N2O5 | |
Molecular Weight | 244.24 g/mol | |
Physical State | Solid | |
MDL Number | MFCD10698231 |
Thermal Properties
The thermal properties of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid show some variation depending on the source. The melting point has been reported as 103-104°C according to one source , while another source indicates a higher melting range of 165-175°C . This discrepancy may be due to differences in purity, crystalline form, or measurement methods. The boiling point is predicted to be approximately 481.0±45.0°C , although this is a calculated value rather than an experimentally determined one.
Acid-Base Properties
The compound contains a carboxylic acid group, which confers acidic properties. The predicted pKa value is 3.35±0.20 , indicating that the carboxylic acid group is moderately acidic and will be predominantly deprotonated at physiological pH (approximately 7.4).
Structure and Characterization
The structure of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid features several key functional groups that define its chemical behavior and applications.
Structural Features
The compound contains a six-membered piperazine ring with an oxo (ketone) group at position 5, creating a lactam structure. The chiral center at position 2 bears a carboxylic acid group with the (S) stereochemistry. Position 1 is protected with a tert-butoxycarbonyl (Boc) group, which is a common amine-protecting group in organic synthesis.
The presence of both nucleophilic (the secondary amine at position 4) and electrophilic (the carboxylic acid and the carbonyl groups) sites makes this compound versatile for various chemical transformations. The Boc protecting group provides temporary protection for the amine functionality, allowing selective reactions at other positions.
Chemical Identifiers
For chemical database and computational purposes, the compound can be identified using various notations:
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InChI: 1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)
These identifiers provide standardized ways to represent the compound's structure in chemical databases and computational chemistry applications.
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in the scientific literature and commercial catalogs:
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(S)-5-Oxo-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester
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1,2-Piperazinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)-
Applications in Pharmaceutical Research
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid serves as a valuable building block in pharmaceutical synthesis and drug development processes.
Role in Peptide Synthesis
The compound is particularly useful in peptide synthesis due to its protected amine (via the Boc group) and free carboxylic acid. This orthogonal protection pattern allows for selective peptide coupling reactions. The compound can be integrated into peptide chains, contributing both its backbone structure and functional groups to the final peptide product.
Applications in Drug Development
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is used as a starting material or intermediate in the synthesis of peptides and complex small molecules with potential pharmacological activity . The piperazine ring is a privileged structure in medicinal chemistry, found in many drugs across different therapeutic classes.
The compound has applications in the synthesis of anti-cancer and anti-inflammatory agents . Its structure can be modified to enhance drug efficacy and specificity, making it valuable in the development of targeted therapeutics.
Advantages in Pharmaceutical Synthesis
The Boc protecting group in (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid provides precise control in chemical reactions . This control is crucial for the synthesis of complex molecules where selective reactions at specific sites are required. The chiral nature of the compound also contributes to the development of stereochemically pure drugs, which is increasingly important in modern pharmaceutical research due to the different biological activities that enantiomers can exhibit.
Precautionary Measures
The following precautionary statements are recommended when handling this compound:
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
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Availability Timeline
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